Although tecovirimat is only approved for smallpox treatment, it may also be used to treat other types of orthopoxvirus infections, including mpox. Tecovirimat can be used for mpox treatment through an expanded access program (also known as compassionate use) or through clinical trials.
Mpox can be an opportunistic infection (OI) of HIV.
The World Health Organization declared smallpox, a contagious and sometimes fatal infectious disease, eradicated in 1980. However, there have been longstanding concerns that smallpox may be used as a bioweapon. Tecovirimat is an antiviral drug that was identified via a high-throughput screen in 2002. It is effective against all orthopoxviruses, including vaccinia, cowpox, ectromelia, rabbitpox, monkeypox, and Variola (smallpox) virus. Tecovirimat was approved by the FDA in July 2018 as the first drug ever approved to treat smallpox. Tecovirimat was later approved by Health Canada in December 2021, followed by the approval from the European Commission in January 2022. Other than smallpox, tecovirimat is also indicated to treat complications due to replication of the vaccinia virus following vaccination against smallpox, and to treat monkeypox and cowpox in adults and children. Tecovirimat is available as both oral and intravenous formulations.
Tecovirimat is an Orthopoxvirus VP37 Envelope Wrapping Protein Inhibitor. The mechanism of action of tecovirimat is as a Cytochrome P450 3A Inducer, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
Tecovirimat is an orally available antiviral agent with activity against smallpox and other orthoviruses that is approved for use against smallpox virus (variola) infection in humans and has been used on a compassionate use basis disseminated vaccinia and monkeypox (now renamed “mpox”) infection. Tecovirimat therapy has not been linked to serum aminotransferase elevations or to instances of clinically apparent liver injury.
Tecovirimat is an orally available small molecule with activity against orthopoxviruses. Tecovirimat is an inhibitor of viral p37 and blocks the ability of virus particles to be released from infected cells.
See also: Tecovirimat monohydrate (active moiety of).
Tecovirimat
CAS No.: 869572-92-9
Cat. No.: VC0544833
Molecular Formula: C19H15F3N2O3
Molecular Weight: 376.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 869572-92-9 |
---|---|
Molecular Formula | C19H15F3N2O3 |
Molecular Weight | 376.3 g/mol |
IUPAC Name | N-[(1S,2S,6R,7R,8R,10S)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide |
Standard InChI | InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+ |
Standard InChI Key | CSKDFZIMJXRJGH-VWLPUNTISA-N |
Isomeric SMILES | C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F |
SMILES | C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F |
Canonical SMILES | C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F |
Appearance | Solid powder |
Melting Point | 194-195 |
Introduction
Mechanism of Action
Viral Protein Inhibition
Tecovirimat inhibits the p37 protein encoded by the F13L gene, conserved across orthopoxviruses . p37 facilitates the envelopment of intracellular mature virions (IMV) into double-membrane intracellular enveloped virions (IEV), critical for cell-to-cell dissemination . Structural studies demonstrate that Tecovirimat binds a hydrophobic pocket between two p37 protomers, inducing homodimerization that disrupts membrane association . This mechanism is specific to orthopoxviruses, explaining its inactivity against herpesviruses or unrelated pathogens .
Resistance Mutations
Resistance arises from mutations in the F13L gene, particularly residues impacting Tecovirimat binding (e.g., M174I, L176R) . Such mutations reduce drug affinity while maintaining p37 functionality, underscoring the need for combination therapies in resistant cases .
Pharmacological Properties
Pharmacokinetics
Tecovirimat exhibits dose-proportional pharmacokinetics with a terminal elimination half-life of ~19 hours . Key parameters are summarized below:
Parameter | Value (Oral Administration) |
---|---|
Bioavailability | 48% (increased by 39% with food) |
Time to Maximum Concentration | 4 hours |
Protein Binding | 75–82% |
Primary Metabolite | 4-Trifluoromethyl Benzoic Acid (70.4%) |
Source: Adapted from PMC9765296
Metabolism and Excretion
Hepatic metabolism via amide hydrolysis and glucuronidation (UGT1A1/UGT1A4) produces inactive metabolites, with renal excretion accounting for <2% of elimination . No clinically significant drug-drug interactions have been reported .
Clinical Trial Findings
PALM 007 Trial (2024)
This randomized, placebo-controlled study in the Democratic Republic of Congo (DRC) evaluated Tecovirimat in 350 hospitalized mpox patients . Key outcomes:
-
Primary Endpoint: No significant difference in time to lesion resolution (28 days) .
-
Subgroup Analysis: Patients treated ≤7 days post-symptom onset or with severe disease (≥100 lesions) showed accelerated recovery .
-
Safety: No drug-related adverse events; mortality rate reduced to 1.7% vs. historical 3.6% .
STOMP Trial (2024)
Focused on clade II mpox, this NIH-sponsored trial found:
-
Efficacy: No reduction in lesion resolution time or pain in mild-to-moderate cases .
-
Safety: Well-tolerated across 1,200 participants, supporting its use in high-risk groups .
Observational Studies
A systematic review of 1,031 mpox cases highlighted that early Tecovirimat initiation (≤7 days) reduced hospitalization duration and complications . Immunocompromised individuals, particularly those with HIV, derived significant benefit .
Efficacy Considerations
Clade-Specific Variability
-
Clade I (Congo Basin): Higher mortality (10–15%); Tecovirimat shows promise in severe cases .
-
Clade II (West African): Milder disease; limited efficacy in outpatient settings .
Immunological Factors
CD4+ T-cell count inversely correlates with treatment response, suggesting immunocompetence enhances drug activity .
Future Directions
Ongoing trials (UNITY, Platinum-CAN, EPOXI) aim to:
-
Validate subgroup benefits in early/severe mpox.
-
Explore combination regimens with brincidofovir or vaccinia immune globulin.
-
Assess utility in novel orthopoxvirus outbreaks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume